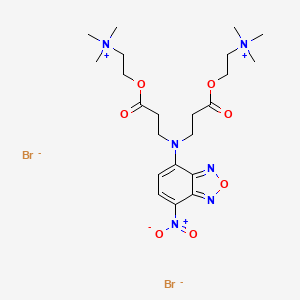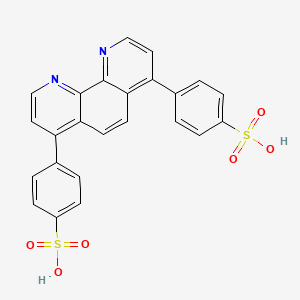
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonic acid is a member of the class of phenanthrolines that is 4,7-diphenyl-1,10-phenanthroline carrying two additional sulfo substituents at positions 4' and 4'' It has a role as an iron chelator. It is a member of phenanthrolines and an arenesulfonic acid. It derives from a hydride of a 4,7-diphenyl-1,10-phenanthroline.
Applications De Recherche Scientifique
Analytical Reagent in Precipitation Reactions
4,7-Diphenyl-1,10-phenanthroline 4',4''-disulfonic acid shows significant potential as an analytical reagent. Studies have explored its capacity to form precipitates with various cations, highlighting its utility in determining the stoichiometry of compounds at optimum pH levels and describing the sensitivity of these reactions (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Spectrophotometric Study of Metal Complexes
The disodium salt of this compound has been investigated for forming colored complexes with metallic ions. This spectrophotometric study revealed relationships between the ionic radius of the cation and the stoichiometries of the formed complexes, providing valuable insights for analytical chemistry applications (Cabrera-Martín, Gallego-Andreu, & Rubio-Barroso, 1982).
Platinum(II) Phenanthroline Complexes in Cancer Research
In the field of cancer research, platinum(II) phenanthroline complexes, where 4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt is used as a ligand, have been synthesized and tested for their cytotoxicity on HeLa tumor cells. These complexes have shown potential in being analogous to cisplatin, a widely used chemotherapy drug (De Pascali et al., 2006).
Photovoltaic Performance in Dye-Sensitized Solar Cells
This compound has been used in synthesizing new ruthenium complexes for dye-sensitized solar cells (DSSCs). Its inclusion in the complexes has shown to enhance photovoltaic performance, demonstrating its relevance in renewable energy research (Ocakoglu et al., 2012).
Thermal Lensing Spectrophotometric Analysis
The application of thermal lensing spectrophotometry using 4,7-diphenyl-1,10-phenanthroline disulfonic acid in aqueous solutions and chloroform by ion-pair extraction has been explored. This has implications in enhancing the detection sensitivity of iron(II) complexes (Miyaishi, Imasaka, & Ishibashi, 1981).
Nuclear Waste Management
Research into the separation of actinides from lanthanides in nuclear waste management has utilized this compound. The presence of sulfonate groups in the ligand has been instrumental in understanding selective binding in the separation process (Thomas, Ebenezer, & Solomon, 2021).
Propriétés
Formule moléculaire |
C24H16N2O6S2 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
4-[7-(4-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32) |
Clé InChI |
HGFIOWHPOGLXPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



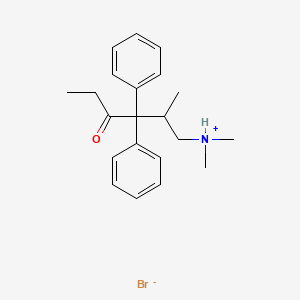

![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)


![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)

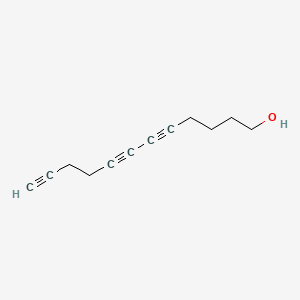
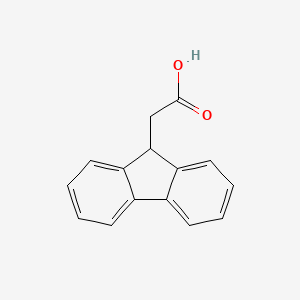
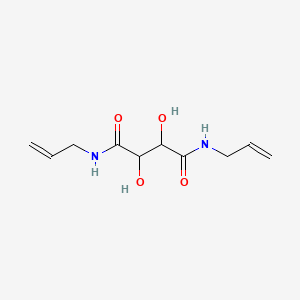

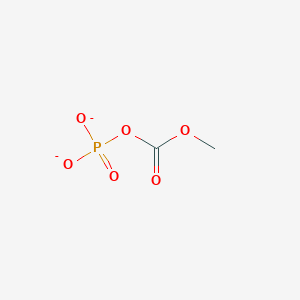
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
